![molecular formula C13H6BrF6N3O2 B2570301 2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- CAS No. 1642300-91-1](/img/structure/B2570301.png)
2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-” is an organic compound with the molecular formula C13H7F6N3O2 . It has a molecular weight of 351.204 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a 1,2,4-triazole ring, a phenyl ring substituted with two trifluoromethyl groups, and a 2-propenoic acid group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 420.4±55.0 °C at 760 mmHg, and a flash point of 208.0±31.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, sharing a core structure with 2-propenoic acid derivatives, have been extensively studied for their anticancer properties. The phenyl acrylic acid functionality allows for various chemical reactions, making these derivatives valuable in medicinal research as antitumor agents. Despite their long history in medicine, the last two decades have seen a resurgence in interest, particularly for their antitumor efficacy, suggesting potential applications in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Role in Addressing Neurodegenerative Diseases
Chlorogenic Acid (CGA), another phenolic acid compound similar to 2-propenoic acid derivatives, shows significant neuroprotective effects, alongside antioxidant, anti-inflammatory, and anti-obesity activities. CGA's ability to modulate lipid and glucose metabolism suggests that related compounds, including 2-propenoic acid derivatives, may have potential applications in treating neurodegenerative diseases, cardiovascular disease, and metabolic disorders (Naveed et al., 2018).
Environmental Applications
The antioxidant capacity of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and its analogs, including potentially 2-propenoic acid derivatives, is of great interest in environmental science. Such compounds can act as redox mediators, aiding in the degradation of organic pollutants in wastewater treatment, highlighting their potential in environmental remediation efforts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Industrial Applications
On the industrial front, the solubility properties of ionic liquids with various solutes, including phenolic compounds and their derivatives, have been explored for potential applications in separation processes and as solvents for aromatic compounds. This research indicates the versatility of 2-propenoic acid derivatives in enhancing the efficiency of industrial processes, particularly in the formulation of new solvents and in the extraction of valuable compounds from natural sources (Visak et al., 2014).
properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZRDPZYYSWAY-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C(=O)O)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)
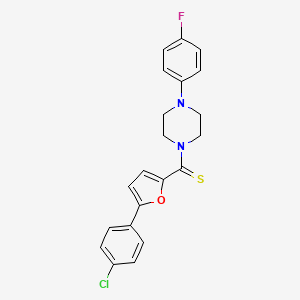
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
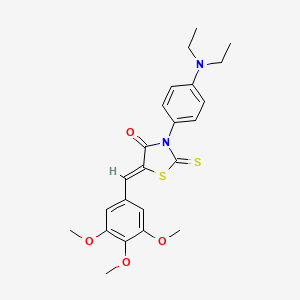
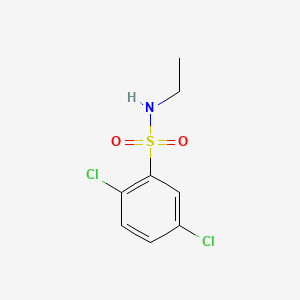
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
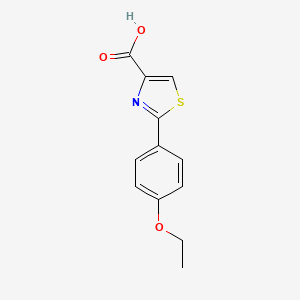
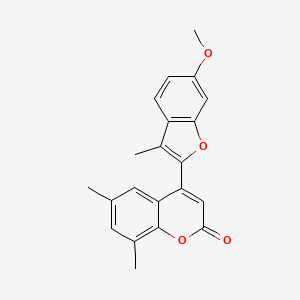
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

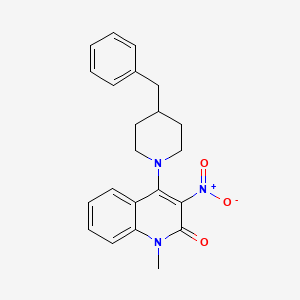
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)

